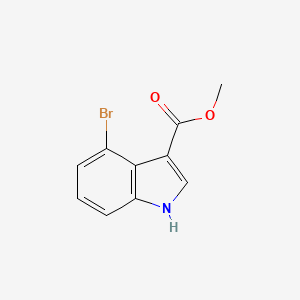

Methyl 4-bromo-1H-indole-3-carboxylate

Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wikipedia.orgdergipark.org.tr Indole derivatives are ubiquitous in nature, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. wikipedia.org This prevalence in biological systems has made the indole nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in biologically active compounds. dergipark.org.trresearchgate.net

Researchers have synthesized a vast library of indole derivatives that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. dergipark.org.trnih.gov The indole ring can participate in various chemical reactions, allowing for substitutions at multiple positions (N1, C2, and C3 being the most common) to fine-tune the biological and physical properties of the resulting molecules. dergipark.org.tr This synthetic tractability, combined with their profound biological importance, ensures that indole derivatives remain a major focus of research in the quest for new therapeutic agents and functional materials. researchgate.netnih.govacs.org

Historical Context of Halogenated Indole Synthesis and Investigation

The introduction of halogen atoms, particularly bromine and chlorine, into organic molecules has long been a strategy to modulate their biological activity. In the context of indoles, halogenation has been a subject of study for decades. Nature itself produces a plethora of halogenated indoles, especially in marine organisms. nih.gov Bromoindoles are the most common class of halogenated alkaloids found in marine eukaryotes, a fact that has spurred interest in their synthesis and biological evaluation. nih.gov

Early synthetic methods for halogenated indoles often involved direct electrophilic halogenation of the indole ring or starting from pre-halogenated precursors like o-haloanilines. mdpi.comcombichemistry.com Over the years, more sophisticated methods have been developed, including metal-halogen exchange reactions on bromoindoles, which provide a route to a variety of substituted indoles. acs.org The development of palladium-catalyzed cross-coupling reactions further revolutionized the use of halogenated indoles, transforming them from simple derivatives into versatile handles for constructing complex carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These advancements have allowed chemists to systematically investigate how the position and nature of the halogen substituent influence the properties of indole-containing molecules.

Current Research Landscape of Methyl 4-bromo-1H-indole-3-carboxylate

This compound is primarily utilized in contemporary research as a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups. The bromine atom at the C4 position is a key functional group for introducing molecular diversity, typically through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the attachment of various aryl, alkyl, or amino groups at a position on the benzene portion of the indole ring that is often challenging to functionalize directly.

The methyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond couplings or other transformations. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical elaboration. The N-H proton of the indole ring can also be substituted, further increasing the synthetic possibilities.

A practical application of this compound is its use as a precursor for other substituted indoles. For example, it can be used in the synthesis of 4-bromoindole (B15604), a valuable intermediate in its own right. researchgate.net This highlights its role as a foundational material for accessing a range of more complex, functionalized indole derivatives for screening in drug discovery and materials science programs. guidechem.com

Below is a table summarizing the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 101909-43-7 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | White solid |

| Melting Point | 125-126 °C |

Data sourced from Guidechem. guidechem.com

This interactive table presents the key physicochemical properties of this compound.

Scope and Objectives of the Research Outline

This article provides a focused overview of this compound. It begins by establishing the significance of the broader class of indole derivatives in chemistry and medicine, followed by a brief historical look at the synthesis of halogenated indoles. The core of the article then examines the current role of this compound in chemical research, emphasizing its utility as a versatile synthetic intermediate. The objective is to present a clear and scientifically accurate summary of the compound's context and applications within the specified structural outline.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAHRSJGIHOVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542296 | |

| Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101909-43-7 | |

| Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101909-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics in the Context of Methyl 4 Bromo 1h Indole 3 Carboxylate

Mechanistic Investigations of C-Br Bond Reactivity

The principal reaction pathway involving the C-Br bond of Methyl 4-bromo-1H-indole-3-carboxylate is palladium-catalyzed cross-coupling. rsc.orgwikipedia.org These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, share a common mechanistic framework centered on a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgwikipedia.org

The critical initiating step of the catalytic cycle is the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex (e.g., Pd(0)L₂, where L is a ligand). acs.orgwikipedia.org In this step, the palladium center inserts into the C-Br bond, cleaving it and forming a new square planar Pd(II) complex. wikipedia.orgacs.org The reactivity of aryl halides in this step follows the order of bond strength: C-I > C-Br > C-OTf >> C-Cl. libretexts.org This trend places the C-Br bond in this compound at a favorable reactivity level, being more reactive than the analogous chloro-substituted compound but less reactive than the iodo-substituted one.

Following oxidative addition, the specific mechanism diverges depending on the reaction type:

Suzuki-Miyaura Coupling : This reaction involves an organoboron reagent. The next step is transmetalation , where an organic group from the boron compound is transferred to the palladium(II) complex. This step typically requires activation by a base to form a more nucleophilic "ate" complex from the organoboron species. wikipedia.orgorganic-chemistry.orgwwjmrd.com

Heck Coupling : This reaction couples the indole (B1671886) with an alkene. The Pd(II) complex coordinates to the alkene, followed by a migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination : For forming a C-N bond, an amine coordinates to the palladium center, and after deprotonation by a base, the resulting amide displaces the bromide ligand. wikipedia.orglibretexts.org

The final step in all these catalytic cycles is reductive elimination . In this step, the two organic groups on the palladium(II) center couple to form the final product with a new C-C or C-N bond, regenerating the active Pd(0) catalyst, which can then re-enter the cycle. wikipedia.orgwikipedia.org

Kinetics of Substitution and Derivatization Reactions

For many aryl bromides, the oxidative addition step is considered rate-determining. acs.org The rate of this step is influenced by several factors:

Electron Density of the Aryl Bromide : Electron-withdrawing groups on the aromatic ring can accelerate the oxidative addition step by making the carbon of the C-Br bond more electrophilic. libretexts.org

Nature of the Ligand : The electronic properties and steric bulk of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium catalyst significantly impact the rate. Electron-rich and bulky ligands generally promote oxidative addition. wikipedia.org

Solvent and Temperature : Reaction rates are highly dependent on the solvent's polarity and the reaction temperature. Higher temperatures are often required to overcome the activation energy of the oxidative addition, particularly for less reactive bromides. nih.gov

In some cases, particularly with very reactive aryl halides or specific ligand combinations, the reductive elimination step can become rate-determining. The kinetics are also influenced by the concentrations of the catalyst, substrate, coupling partner, and base, with complex dependencies often observed due to the multi-step nature of the catalytic cycle.

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis is paramount for activating the relatively inert C-Br bond in this compound under synthetically useful conditions. The choice of catalyst, ligands, base, and solvent directly controls the reaction's efficiency (yield), selectivity, and substrate scope.

Catalyst System Components:

Palladium Precursor : Common precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are reduced in situ to the active Pd(0) species. organic-chemistry.orgnih.gov

Ligands : The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. For aryl bromides, bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine (B79228) (P(t-Bu)₃), RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, allowing reactions to proceed under milder conditions and with lower catalyst loadings. libretexts.orgnih.gov

Base : A base is crucial in many cross-coupling reactions. In Suzuki-Miyaura couplings, it activates the boronic acid for transmetalation. wikipedia.org In Heck and Buchwald-Hartwig reactions, it neutralizes the hydrogen halide produced during the reaction. wikipedia.orgwikipedia.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDS) can dramatically affect the reaction yield and must be compatible with the functional groups on the substrates. nih.govnih.gov

Solvent : Polar aprotic solvents like DMF, dioxane, or THF are commonly used, often in combination with water for Suzuki reactions. libretexts.orgnih.gov

The careful selection and optimization of these components are essential for achieving high yields and selectivity. For instance, in reactions with substrates containing multiple reactive sites, the catalyst system can be tuned to favor reaction at the C-Br bond over other potential sites, such as C-H bonds.

Below is a table summarizing typical catalytic systems used for Suzuki-Miyaura reactions of similar bromo-heterocyclic compounds, which would be applicable to this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | Reflux | nih.gov |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | organic-chemistry.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | acs.org |

| Pd(OAc)₂ | - (Ligand-free) | NaOH | Aqueous | ~100-130 | rsc.org |

| BrettPhos Precatalyst | BrettPhos | LiHMDS | THF | RT - 65 | nih.gov |

Computational Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed mechanisms of organometallic reactions. rsc.orgacs.org For reactions involving this compound, DFT calculations can provide profound insights into the entire catalytic cycle.

These computational studies allow researchers to:

Map the Reaction Energy Profile : DFT can be used to calculate the energies of reactants, intermediates, transition states, and products along the reaction pathway. This helps in identifying the most energetically favorable mechanism. acs.orgacs.org

Characterize Transition States : By locating and analyzing the geometry and energy of transition states, the activation barriers for key steps like oxidative addition and reductive elimination can be determined, thus identifying the rate-determining step. acs.orgresearchgate.net

Elucidate the Role of Ligands and Solvents : Computational models can explain how different ligands and solvent molecules interact with the metal center and influence the stability of intermediates and the energy of transition states, thereby affecting reaction rates and selectivity. researchgate.net

Predict Reactivity : DFT calculations can help predict the reactivity of different substrates. For example, by studying the electronic structure of the C-Br bond and its interaction with the palladium catalyst, it's possible to understand why certain aryl bromides are more reactive than others. rsc.orgresearchgate.net

For the oxidative addition of aryl halides to Pd(0), DFT studies have explored various mechanistic possibilities, including pathways involving monoligated palladium complexes and the formation of anionic intermediates, providing a more nuanced picture than the classical mechanism. rsc.orgdntb.gov.ua Such computational analyses are crucial for the rational design of new, more efficient catalysts and for optimizing reaction conditions for specific substrates like this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Analysis: The ¹H NMR spectrum of Methyl 4-bromo-1H-indole-3-carboxylate, recorded in DMSO-d₆, reveals distinct signals corresponding to each unique proton. nih.gov The spectrum displays a singlet for the methyl ester protons (H-a) at 3.77 ppm. nih.gov The aromatic region shows a triplet at 7.11 ppm for the proton at position 6 (H-6), resulting from coupling to its two neighbors. nih.gov The protons at positions 5 (H-5) and 7 (H-7) appear as doublets at 7.39 ppm and 7.51 ppm, respectively. nih.gov A singlet at 8.12 ppm corresponds to the proton at the C2 position (H-2). nih.gov The characteristic broad singlet for the N-H proton of the indole (B1671886) ring is observed far downfield at 12.16 ppm. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-a (CH₃) | 3.77 | Singlet | N/A |

| H-6 | 7.11 | Triplet | 7.9 |

| H-5 | 7.39 | Doublet | 7.5 |

| H-7 | 7.51 | Doublet | 7.8 |

| H-2 | 8.12 | Singlet | N/A |

| N-H | 12.16 | Singlet | N/A |

Data sourced from a study by R. D. R.-D. Tejedor et al. (2021). nih.gov

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The spectrum for this compound shows ten distinct signals. The methyl ester carbon (C-a) resonates at 51.7 ppm. nih.gov The carbon atom bearing the bromine (C-4) is found at 113.7 ppm. nih.gov The remaining seven carbons of the indole core appear between 108.4 ppm and 139.0 ppm. nih.gov The carbonyl carbon (C=O) of the ester group is observed at the lowest field, 164.5 ppm, which is characteristic for this functional group. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-a (CH₃) | 51.7 |

| C-3 | 108.4 |

| C-7 | 112.9 |

| C-4 | 113.7 |

| C-5 | 124.4 |

| C-6 | 125.0 |

| C-2 | 127.1 |

| C-3a | 134.7 |

| C-7a | 139.0 |

| C=O | 164.5 |

Data sourced from a study by R. D. R.-D. Tejedor et al. (2021). nih.gov

While specific 2D NMR data for this compound are not detailed in the primary literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be standardly used for unambiguous structural confirmation. A COSY experiment would reveal proton-proton coupling correlations, for instance, confirming the connectivity between H-5, H-6, and H-7 on the benzene (B151609) portion of the indole ring. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., linking the ¹H signal at 8.12 ppm to the ¹³C signal at 127.1 ppm for the C2-H2 pair).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Although a specific experimental IR or Raman spectrum for this compound is not publicly available, the characteristic vibrational modes can be predicted based on its functional groups. Key expected IR absorption bands would include:

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ for the indole N-H group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methyl group would be just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the ester carbonyl group.

C=C Stretches: Aromatic ring stretching modes would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O bond of the ester would show a strong band in the 1000-1300 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration would appear in the far-infrared region, typically between 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information, being particularly sensitive to the symmetric vibrations of the aromatic ring.

There are no specific SERS studies reported for this compound. However, SERS is a powerful technique for enhancing the Raman signal of molecules adsorbed onto metallic nanostructures. researchgate.netmdpi.com Studies on other indole-containing molecules have shown that the indole ring is the primary group responsible for interactions with gold or silver nanoparticles, leading to significant signal enhancement. researchgate.netlmaleidykla.lt A SERS investigation of the title compound could provide detailed information about its orientation and interaction with the metallic surface, potentially allowing for highly sensitive detection. lmaleidykla.lt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to further confirm the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of a molecule. For this compound, HRMS analysis using electrospray ionization (ESI) in positive mode detected the sodium adduct [M+Na]⁺. nih.gov The experimentally found mass-to-charge ratio (m/z) of 275.9642 closely matches the calculated value of 275.9636 for the formula C₁₀H₈BrNO₂Na, confirming the molecular formula. nih.gov

While a detailed fragmentation study has not been published, electron impact (EI) ionization would likely induce characteristic fragmentation. Expected fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 mass units) and cleavage next to the carbonyl group. libretexts.orgyoutube.com Fragmentation of the indole ring itself is also a known process, often involving the loss of HCN (27 mass units). scirp.org The presence of a bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a vital tool for probing the electronic transitions within a molecule. For indole derivatives, the absorption spectrum is typically characterized by two main bands, denoted as the ¹La and ¹Lb bands, arising from π → π* transitions within the indole ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole core.

For instance, the parent compound, indole-3-carboxylic acid, shows a distinct UV-Vis spectrum with a local maximum at 278 nm. The introduction of a bromine atom at the C4-position and a methyl ester group at the C3-position on the indole ring is expected to modulate the electronic transitions. The bromine atom, being an electron-withdrawing group with potential for electron donation through resonance, and the electron-withdrawing carboxylate group can cause a shift in the absorption maxima (λmax). This shift, known as a bathochromic (red) or hypsochromic (blue) shift, depends on the interplay between inductive and resonance effects of the substituents, which alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A hypothetical data table for the electronic transitions is presented below, based on typical values for substituted indoles.

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

| ¹La Band (π → π) | 260 - 280 | 4,000 - 8,000 |

| ¹Lb Band (π → π) | 280 - 295 | 3,000 - 6,000 |

| High Energy π → π* | 210 - 230 | 20,000 - 50,000 |

| Note: This table represents typical values for indole derivatives and is for illustrative purposes. Actual experimental values for this compound may vary. |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases reveals that a specific crystal structure for this compound has not been publicly reported. However, the crystallographic analysis of closely related bromo-substituted indole derivatives provides a strong basis for understanding its likely solid-state structure. For example, the crystal structure of 6-Bromo-1H-indole-3-carboxylic acid has been determined, revealing a monoclinic crystal system.

In the solid state, molecules of indole derivatives are often linked by intermolecular hydrogen bonds, typically involving the indole N-H group as a donor and carbonyl oxygen atoms as acceptors, forming dimers or extended networks. The planarity of the indole ring system is a key feature, although substituents may cause minor deviations. The bromine atom would lie in the plane of the indole ring, and the orientation of the methyl carboxylate group at the C3 position would be a significant conformational feature, influenced by steric and electronic factors.

Below is a table summarizing the expected crystallographic parameters for this compound, based on data from analogous structures.

| Parameter | Expected Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 7 - 12 |

| b (Å) | 5 - 15 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Volume (ų) | 900 - 1500 |

| Z (molecules/unit cell) | 4 or 8 |

| Note: This table is predictive and based on crystallographic data for similar indole derivatives. The actual parameters can only be confirmed by experimental determination. |

Computational Chemistry and Theoretical Modeling of Methyl 4 Bromo 1h Indole 3 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and energetic properties of molecules. Calculations for indole (B1671886) derivatives are frequently performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netasianpubs.org

Table 1: Selected Optimized Geometrical Parameters for Methyl Indole-3-Carboxylate (B1236618) (Reference Compound) Data obtained from DFT/B3LYP calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.385 | C2-C3-C8 | 132.8 |

| C3-C8 | 1.462 | C3-C8-O1 | 125.1 |

| C8-O1 | 1.215 | C3-C8-O2 | 111.4 |

| C8-O2 | 1.357 | O1-C8-O2 | 123.5 |

| N1-C7 | 1.381 | C6-N1-C7 | 108.4 |

| Source: Adapted from computational studies on Methyl Indole-3-Carboxylate. scispace.com |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.comyoutube.com

Table 2: FMO Properties of Methyl Indole-3-Carboxylate (Reference Compound)

| Property | Energy (eV) |

| EHOMO | -6.01 |

| ELUMO | -1.13 |

| Energy Gap (ΔE) | 4.88 |

| Source: Adapted from computational studies on Methyl Indole-3-Carboxylate. scispace.com |

Analysis of the FMOs for the parent compound, Methyl Indole-3-Carboxylate, shows that the HOMO is primarily localized over the indole ring, while the LUMO is distributed across the carboxylate group and the adjacent pyrrole (B145914) ring, indicating that these are the primary sites for charge transfer. scispace.com

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgmdpi.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green denotes areas of neutral potential.

In studies of similar indole derivatives, MEP analysis consistently identifies the most negative potential around the carbonyl oxygen atom of the ester group, making it a prime site for electrophilic interactions and hydrogen bonding. researchgate.netscispace.com The region around the N-H group typically shows positive potential, indicating its role as a hydrogen bond donor. The introduction of an electronegative bromine atom at the C4 position on the benzene (B151609) ring would create an additional region of negative potential, influencing the molecule's interaction with other species. rsc.org

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly using DFT, are highly effective for predicting and interpreting the spectroscopic properties of molecules, including vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. researchgate.net Calculated vibrational frequencies can be correlated with experimental spectra to provide precise assignments for observed absorption bands. bohrium.com This is often done with the aid of Potential Energy Distribution (PED) analysis. researchgate.net

For Methyl Indole-3-Carboxylate, theoretical calculations have shown excellent agreement with experimental FT-IR and FT-Raman spectra. scispace.com The characteristic vibrational modes, such as the N-H stretching, C=O stretching of the ester group, and various C-H and C-C ring vibrations, can be accurately assigned.

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies for Methyl Indole-3-Carboxylate (Reference Compound)

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| N-H Stretch | 3448 | 3445 | 3447 |

| C=O Stretch | 1695 | 1698 | 1697 |

| C-N Stretch | 1378 | 1380 | 1379 |

| Source: Adapted from computational studies on Methyl Indole-3-Carboxylate. scispace.com |

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. scispace.com These calculations help identify the nature of electronic transitions, such as π→π* transitions, within the indole chromophore. scispace.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike static quantum chemical calculations, MD provides a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent or a biological receptor. chemmethod.com

In the context of drug discovery, MD simulations are frequently used to investigate the stability of a ligand-protein complex predicted by molecular docking. espublisher.comnih.gov For a molecule like Methyl 4-bromo-1H-indole-3-carboxylate, MD simulations could be employed to:

Assess the stability of its binding pose within an enzyme's active site.

Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity.

Explore conformational flexibility and how it affects interaction with a biological target. nih.gov

Calculate the binding free energy, providing a more accurate estimation of the ligand's potency. espublisher.com

Simulations typically run for nanoseconds to microseconds, tracking the trajectory of each atom to reveal how the system evolves, which is crucial for understanding the dynamic nature of molecular recognition. chemmethod.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are integral to modern drug design for identifying key structural features responsible for a molecule's therapeutic effects. nih.govijpsi.org

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, known as descriptors. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). For indole derivatives, QSAR studies have been used to develop predictive models for various activities, including anticancer and antimicrobial effects. espublisher.comijpsi.org

A typical computational SAR workflow for analogues of this compound would involve:

Molecular Docking: Placing a series of related indole derivatives into the active site of a target protein to predict their binding modes and scores. nih.gov

3D-QSAR: Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D models that relate the steric and electrostatic fields of the molecules to their biological activity.

Model Validation: Developing statistically robust models that can accurately predict the activity of new, untested compounds, thereby guiding the synthesis of more potent derivatives. nih.gov

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. espublisher.com

Pharmacological and Biological Research of Methyl 4 Bromo 1h Indole 3 Carboxylate

Antimicrobial Activity Studies

The indole (B1671886) moiety is a fundamental structural component in a variety of natural and synthetic compounds that exhibit significant antimicrobial effects. researchgate.net The functionalization of the indole ring, including halogenation and the introduction of ester groups, can modulate the antimicrobial spectrum and potency. Research into indole derivatives has revealed their potential as antibacterial and antifungal agents, as well as their ability to enhance the efficacy of existing antibiotics.

Antibacterial Efficacy and Spectrum

While direct studies detailing the comprehensive antibacterial spectrum of Methyl 4-bromo-1H-indole-3-carboxylate are limited, research on related brominated indole compounds provides valuable insights. For instance, certain brominated indole alkaloids isolated from marine sources have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net One study on a naturally occurring brominated indole with a 3-benzyl group reported a broad spectrum of activity against Staphylococcus aureus, Bacillus subtilis, Bacillus thuringiensis, Pseudomonas lachrymans, Agrobacterium tumefaciens, Xanthomonas vesicatoria, and Ralstonia solanacearum, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 μg/mL. researchgate.net Furthermore, 5-bromo-substituted indole-3-carboxamide derivatives have been shown to be particularly effective against Staphylococcus aureus and Acinetobacter baumannii. nih.gov

Conversely, other research has indicated that some brominated indoles exhibit selective activity. For example, one brominated indole derivative displayed potent activity against Gram-negative bacteria with MIC values between 2 to 4 μg/mL, making it significantly more potent than penicillin against these strains, but it showed no remarkable effect against Gram-positive bacteria. researchgate.net This suggests that the substitution pattern on the indole ring plays a crucial role in determining the antibacterial spectrum.

The antibacterial activity of various indole derivatives against a range of bacterial strains is summarized in the table below.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

| Brominated Indole with 3-benzyl group | Staphylococcus aureus | 2-8 |

| Bacillus subtilis | 2-8 | |

| Pseudomonas lachrymans | 2-8 | |

| Brominated Indole | Gram-negative bacteria | 2-4 |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Enterobacter cloacae | 0.004-0.03 (mg/mL) |

| Escherichia coli | >0.03 (mg/mL) | |

| Bacillus cereus | 0.015 (mg/mL) |

Antifungal Properties

The investigation of indole derivatives has also extended to their potential as antifungal agents. Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives have demonstrated that halogen substitution is critical for significant antifungal activity. mdpi.com Specifically, the introduction of bromine, chlorine, or iodine at the 5-position of the 3-hydroxy-2-oxindole and indole rings was found to be crucial for potent activity against various plant pathogenic fungi. mdpi.com One such derivative, compound 3u , which contains halogen substitutions, exhibited a superior EC50 value of 3.44 mg/L against Rhizoctonia solani compared to commercial fungicides. mdpi.com

Furthermore, research on indole-3-carboxaldehyde (B46971), a related indole derivative, has shown its efficacy in controlling root rot in Scutellaria baicalensis caused by Fusarium solani, with an EC50 value of 59.563 μg/mL. mdpi.com Derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have also shown good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against a panel of fungi. nih.gov In this series, Trichoderma viride was the most sensitive fungal strain. nih.gov

The antifungal activity of various indole derivatives is highlighted in the table below.

| Compound Class | Fungal Strain | Activity (MIC or EC50) |

| 3-Indolyl-3-hydroxy oxindole derivative (3u) | Rhizoctonia solani | EC50 = 3.44 mg/L |

| Indole-3-carboxaldehyde | Fusarium solani | EC50 = 59.563 µg/mL |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Various fungi | MIC = 0.004-0.06 mg/mL |

| Trichoderma viride | Most sensitive | |

| Aspergillus fumigatus | Most resistant |

Mechanisms of Antimicrobial Action

The mechanisms through which indole derivatives exert their antimicrobial effects are multifaceted. One prominent mechanism is the disruption of the bacterial cell membrane. Studies on antimicrobial indole-3-carboxamido-polyamine conjugates have shown that these molecules can perturb the bacterial membrane of both Gram-positive (S. aureus and MRSA) and the outer membrane of Gram-negative bacteria (P. aeruginosa). nih.gov This membrane disruption is believed to be a key factor in both their intrinsic antimicrobial activity and their ability to potentiate antibiotics. nih.gov

Another identified mechanism involves the inhibition of essential bacterial enzymes. For instance, certain indole-based inhibitors have been developed to target bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H2S), which plays a crucial role in bacterial defense and survival. nih.gov By inhibiting bCSE, these indole derivatives can significantly enhance the susceptibility of pathogenic bacteria to antibiotics. nih.gov

Furthermore, research on indole-3-carboxaldehyde has revealed that its antifungal action against F. solani involves the disintegration of the mitochondrial bilayer membrane, leading to plasmolysis. mdpi.com This compound was also found to decrease the mitochondrial membrane potential and reduce the activity of key antioxidant enzymes, leading to an accumulation of reactive oxygen species (ROS) and ultimately causing fungal cell death. mdpi.com Docking studies on other indole-carboxylate derivatives suggest that their antibacterial activity may stem from the inhibition of MurB, an enzyme involved in peptidoglycan biosynthesis, while their antifungal action may be due to the inhibition of 14α-lanosterol demethylase (CYP51). nih.gov

Antibiotic Adjuvant Potential

A significant area of research for indole derivatives is their potential to act as antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics, particularly against resistant strains. The development of such potentiators is a promising strategy to combat the growing threat of antibiotic resistance.

Indole-3-carboxamido-polyamine conjugates have been identified as effective antibiotic potentiators. For example, a 5-bromo-substituted indole analogue was shown to restore the action of doxycycline (B596269) against P. aeruginosa with a 21-fold enhancement. nih.gov Another related compound enhanced the activity of both doxycycline and erythromycin (B1671065) against P. aeruginosa and Escherichia coli, respectively. nih.gov

The mechanism behind this potentiation is often linked to the disruption of the bacterial membrane, as mentioned earlier, which can increase the permeability of the bacterial cell to the antibiotic. nih.gov Additionally, the inhibition of bacterial defense mechanisms, such as H2S production through the inhibition of bCSE by indole-based molecules, has been shown to considerably enhance the sensitivity of bacteria to antibiotics. nih.gov These findings underscore the potential of indole derivatives, including potentially this compound, to be developed as part of combination therapies to overcome antibiotic resistance.

Anticancer Research and Cytotoxicity Evaluations

The indole scaffold is a cornerstone in the development of anticancer agents, with numerous indole derivatives exhibiting potent cytotoxic activity against a variety of cancer cell lines. nih.gov The versatility of the indole ring allows for chemical modifications that can lead to compounds with improved efficacy and selectivity.

Inhibition of Cancer Cell Proliferation

The broader class of indole-3-carboxylate (B1236618) derivatives and other substituted indoles have demonstrated significant anti-proliferative activity. For example, a study on indole-isoxazole hybrids identified compounds with potent activity against hepatocellular carcinoma cell lines, with IC50 values in the low micromolar range. nih.gov Another study on thiazolyl-indole-2-carboxamide derivatives reported compounds with excellent cytotoxic activity against HeLa and MCF-7 cancer cell lines, while showing lower toxicity to normal cells. acs.org

Furthermore, indole-3-carboxylic acid has been shown to enhance the anti-cancer potency of doxorubicin (B1662922) in colorectal cancer cells by inducing cellular senescence and growth arrest. researchgate.net The table below presents the cytotoxic activity of various indole derivatives against different cancer cell lines, illustrating the potential of this chemical class in anticancer research.

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) |

| Indole-isoxazole hybrid (5a) | Huh7 (Liver) | 0.7 |

| Mahlavu (Liver) | 1.5 | |

| SNU475 (Liver) | 1.4 | |

| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 |

| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 |

| Indole based sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 |

| MDA-MB-468 (Breast) | 8.2 |

Apoptotic and Anti-angiogenic Effects

Indole compounds are well-documented for their anticancer properties, which are often mediated through the induction of apoptosis and the inhibition of angiogenesis. documentsdelivered.com Studies on various indole derivatives have demonstrated their ability to trigger programmed cell death in cancer cells and to disrupt the formation of new blood vessels that tumors need to grow and metastasize. nih.govtandfonline.com

Research on bromoindole derivatives, in particular, has highlighted their anti-proliferative and anti-angiogenic potential. For instance, certain 5-bromoindole (B119039) derivatives have been shown to exert significant anti-angiogenic effects. nih.gov These compounds can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. The mechanism often involves the downregulation of vascular endothelial growth factor (VEGF), a critical signaling protein that stimulates the formation of blood vessels. pensoft.net Given these precedents, it is plausible that this compound could exhibit similar pro-apoptotic and anti-angiogenic activities. The presence of the bromine atom at the 4-position of the indole ring may influence its interaction with biological targets involved in these pathways.

| Compound Type | Observed Effect | Model System | Key Findings |

| Bromoindole Derivatives | Anti-angiogenesis | Rat Aortic Ring Assay, HUVEC proliferation | Inhibition of blood vessel sprouting and endothelial cell growth. nih.gov |

| Indole-based Tubulin Inhibitors | Apoptosis Induction, Anti-angiogenesis | Leukemia cell lines, Zebrafish model | Induces apoptosis in cancer cells and inhibits blood vessel formation in vivo. nih.gov |

| Indole Alkaloids | Apoptosis Induction | Pancreatic cancer cells | Activation of caspase-9 and modulation of Bcl-2 family proteins. mdpi.com |

Molecular Targets in Cancer Pathways

The anticancer effects of indole derivatives are attributed to their interaction with various molecular targets within cancer signaling pathways. nih.goveurekaselect.com These compounds are known to modulate the activity of key proteins and enzymes that regulate cell cycle progression, proliferation, and survival.

One of the primary mechanisms through which indole compounds exert their anticancer effects is the inhibition of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com Furthermore, indole derivatives have been identified as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs). rsc.org Inhibition of VEGFR-2, in particular, is a crucial strategy for blocking angiogenesis. rsc.org Other targeted pathways include the PI3K/Akt/mTOR and NF-κB signaling cascades, which are frequently dysregulated in cancer. nih.gov

| Molecular Target | Effect of Indole Derivatives | Therapeutic Implication |

| Tubulin | Inhibition of polymerization | Cell cycle arrest, Apoptosis |

| VEGFR-2 | Kinase inhibition | Anti-angiogenesis |

| PI3K/Akt/mTOR Pathway | Inhibition of signaling | Reduced cell proliferation and survival |

| NF-κB Pathway | Inhibition of activation | Decreased inflammation and cell survival |

Anti-inflammatory and Immunomodulatory Properties

Inflammation is a key process in the pathogenesis of numerous diseases. Indole derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. chemrxiv.org The mechanisms underlying these effects often involve the modulation of pro-inflammatory signaling pathways and cytokine production.

A critical target for the anti-inflammatory action of indole compounds is the Nuclear Factor-kappa B (NF-κB) pathway. chemrxiv.org By inhibiting the activation of NF-κB, these compounds can suppress the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, and enzymes such as COX-2. rsc.orgmdpi.com Some indole derivatives have also been shown to inhibit the production of nitric oxide (NO) in activated macrophages. chemrxiv.org The immunomodulatory effects may also be linked to the regulation of immune cell function and the balancing of pro- and anti-inflammatory cytokine profiles. chemrxiv.org

Antioxidant Activity Investigations

Antiviral Applications and HIV-1 Inhibitory Effects

The indole scaffold is a key component in a number of antiviral agents. nih.govnih.gov Research has demonstrated the efficacy of indole derivatives against a range of viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). nih.govfrontiersin.org

The antiviral mechanisms of indole derivatives are diverse. Some act as entry or fusion inhibitors, preventing the virus from entering host cells. nih.gov Others target viral enzymes that are essential for replication. In the context of HIV-1, indole derivatives have been developed as inhibitors of reverse transcriptase and integrase, two critical enzymes in the viral life cycle. nih.govnih.gov For example, 3-oxindole-2-carboxylate derivatives, which are structurally related to this compound, have been identified as potent inhibitors of HIV-1 infection by targeting Tat-mediated viral transcription. nih.gov The bromo-substitution on the indole ring could potentially enhance the binding affinity to viral protein targets. nih.gov

| Compound Type | Antiviral Target | Virus | Observed Activity |

| 3-Oxindole-2-carboxylates | Tat-mediated transcription | HIV-1 | Potent inhibition of viral infection. nih.gov |

| Indole-based compounds | Integrase | HIV-1 | Inhibition of the strand transfer step. nih.gov |

| Bromoindole alkaloids | Not specified | General antiviral | Broad-spectrum antiviral properties. nih.gov |

Neuroprotective and CNS-Related Activities

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is growing evidence that indole derivatives may offer neuroprotective benefits. mdpi.comnih.govnih.gov These effects are often linked to their antioxidant, anti-inflammatory, and modulatory effects on key signaling pathways in the central nervous system (CNS). nih.govnih.gov

Indole-3-carbinol, a related compound, has been shown to protect against neurotoxicity in animal models of Parkinson's disease by mitigating oxidative stress and inflammation. nih.govresearchgate.net It can also modulate pathways involved in neuronal survival, such as the SIRT1-AMPK signaling pathway. nih.gov Furthermore, indole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.com AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. The structural features of this compound suggest it could be a candidate for exploring such neuroprotective and CNS-related activities.

Other Biological Activities (e.g., antidiabetic, antitubercular, anticholinesterase)

Beyond the activities already discussed, the versatile indole scaffold has been explored for a range of other therapeutic applications.

Antidiabetic Activity: Indole derivatives have emerged as promising candidates for the management of diabetes. researchgate.net A key mechanism of action is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the gut. nih.govresearchgate.netmdpi.comnih.gov By inhibiting these enzymes, indole compounds can delay glucose absorption and reduce postprandial hyperglycemia. mdpi.com Several studies have reported potent α-glucosidase inhibitory activity for various indole derivatives, with some exhibiting greater potency than the standard drug, acarbose. mdpi.com

Antitubercular Activity: Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Indole derivatives have been extensively investigated for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net A significant target for these compounds is the Mycobacterium membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids and the formation of the mycobacterial cell wall. rsc.orgacs.org Indole-2-carboxamides, in particular, have shown exceptional antitubercular activity by inhibiting MmpL3. acs.org

Anticholinesterase Activity: As mentioned in the neuroprotective section, the inhibition of cholinesterases is a key strategy for treating Alzheimer's disease. Numerous indole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.comrsc.org The indole nucleus can serve as a scaffold to design potent inhibitors that interact with the active site of these enzymes. mdpi.comnih.gov

| Activity | Mechanism/Target | Relevance |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase | Control of postprandial hyperglycemia. nih.govmdpi.com |

| Antitubercular | Inhibition of MmpL3 | Disruption of mycobacterial cell wall synthesis. rsc.orgacs.org |

| Anticholinesterase | Inhibition of AChE and BChE | Symptomatic treatment of Alzheimer's disease. mdpi.comrsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Bromine Atom Position on Biological Activity

The position of the bromine atom on the indole (B1671886) ring is a critical determinant of the biological activity of indole-3-carboxylate (B1236618) derivatives. While direct comparative studies on all positional isomers of methyl bromo-1H-indole-3-carboxylate are limited, research on related bromoindole derivatives provides significant insights into how halogen placement impacts pharmacological effects, particularly in the context of anticancer and antimicrobial activities.

Halogen substituents, including bromine, can significantly enhance the cytotoxic effects of indole derivatives. For instance, studies on indole-sulfonamide derivatives have shown that the presence of halogen substituents can lead to more potent anticancer compounds. nih.gov In a series of 5-bromo-indole-3-carboxamido-polyamine conjugates, the 5-bromo substitution resulted in broad-spectrum antimicrobial activity. nih.gov This suggests that the electronic and lipophilic contributions of the bromine atom are crucial for biological interactions.

The following table summarizes the general influence of bromine substitution on the biological activity of indole derivatives based on available research. It is important to note that these are general trends and the specific activity of Methyl 4-bromo-1H-indole-3-carboxylate may vary.

| Position of Bromine | General Impact on Biological Activity | Reference Compound Class |

| C4 | Contributes to the overall electronic and steric profile. Specific comparative data on biological activity versus other positions for the methyl ester is limited. | This compound |

| C5 | Often associated with enhanced antimicrobial and anticancer activities. | 5-Bromo-indole-3-carboxamido-polyamine conjugates |

| C6 | Can contribute to cytotoxic and other biological activities, though direct comparisons are often compound-specific. | N-substituted indole derivatives |

Impact of the Ester Group on Pharmacological Profiles

The ester group at the C3 position of the indole ring, in this case, a methyl ester, plays a significant role in modulating the pharmacological profile of the molecule. This functional group can influence the compound's solubility, metabolic stability, and ability to interact with biological targets.

The ester functionality is a common feature in many biologically active indole derivatives. For example, indole-3-carboxylic acid derivatives have been investigated as antihypertensive agents, acting as angiotensin II receptor 1 antagonists. nih.gov The nature of the ester can influence the potency and pharmacokinetic properties of these compounds. While specific comparative studies on the effect of varying the ester alkyl chain (e.g., methyl vs. ethyl vs. propyl) for 4-bromo-1H-indole-3-carboxylate are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest that such modifications can have a profound impact.

Generally, modifying the ester group can lead to:

Altered Lipophilicity: Increasing the length of the alkyl chain of the ester (from methyl to ethyl to propyl) generally increases the lipophilicity of the compound. This can affect cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Changes in Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. The rate of hydrolysis can be influenced by the steric hindrance around the ester carbonyl group. Longer or branched alkyl chains may be more resistant to hydrolysis, leading to a longer duration of action.

Modified Receptor Interactions: The size and shape of the ester group can influence how the molecule fits into the binding site of a receptor or enzyme.

The following table illustrates the potential impact of modifying the ester group on the pharmacological profile of an indole-3-carboxylate.

| Ester Group | Potential Impact on Pharmacological Profile |

| Methyl | Baseline for comparison, generally provides a good balance of solubility and lipophilicity. |

| Ethyl | Increased lipophilicity compared to methyl ester, may enhance membrane permeability. |

| Propyl | Further increased lipophilicity, potentially leading to altered distribution and metabolism. |

Modifications to the Indole Nitrogen and Their Effects

The nitrogen atom of the indole ring (N1 position) is a key site for chemical modification that can significantly alter the biological activity of indole derivatives. Alkylation, arylation, or acylation at this position can influence the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby affecting its interaction with biological targets.

N-substituted indole derivatives have been extensively studied as Mcl-1 inhibitors, which are important in apoptosis regulation. nih.gov The nature of the substituent on the indole nitrogen can dramatically impact the binding affinity and efficacy of these inhibitors. For instance, the introduction of various alkyl or aryl groups can explore different binding pockets within the target protein, leading to enhanced potency.

Classical conditions for indole N-alkylation often involve the use of a base like sodium hydride followed by treatment with an alkyl halide. mostwiedzy.pl Such modifications can lead to a diverse library of compounds for SAR studies. The N-alkylation of agelastatin A, a marine alkaloid with an indole-like core, has been shown to modulate its chemical reactivity and stability, which could in turn affect its biological activity. nih.gov

The table below summarizes the potential effects of common modifications to the indole nitrogen on the pharmacological properties of an indole derivative.

| Modification at N1 | Potential Effects on Activity |

| Unsubstituted (-H) | Allows for hydrogen bond donation, which can be crucial for binding to some biological targets. |

| N-Alkylation (e.g., -CH₃, -CH₂CH₃) | Increases lipophilicity, can fill hydrophobic pockets in a binding site, and removes hydrogen bond donating capability. |

| N-Acylation (e.g., -COCH₃) | Introduces a hydrogen bond acceptor, alters electronic properties, and can influence metabolic stability. |

| N-Arylation (e.g., -Phenyl) | Introduces a bulky group that can lead to significant changes in binding mode and selectivity. |

Substituent Effects on Reactivity and Selectivity

The substituents on the indole ring, namely the 4-bromo and 3-methoxycarbonyl groups, exert a significant influence on the reactivity and selectivity of the molecule in chemical reactions, particularly electrophilic aromatic substitution. The indole nucleus is inherently electron-rich and highly reactive towards electrophiles, with the C3 position being the most nucleophilic in an unsubstituted indole.

The presence of an electron-withdrawing group, such as the methyl carboxylate at the C3 position, deactivates the pyrrole (B145914) ring towards further electrophilic attack. This deactivation is due to the resonance and inductive effects of the carbonyl group, which pull electron density away from the ring.

The bromine atom at the C4 position is an ortho-, para-directing deactivator for electrophilic aromatic substitution on the benzene (B151609) ring. However, its electronic effect on the pyrrole ring is more complex. Halogens are deactivating due to their inductive electron-withdrawing effect but can be weakly activating through resonance due to their lone pairs of electrons.

The interplay of these two substituents governs the regioselectivity of further functionalization. For electrophilic attack, the likely positions of substitution on the benzene ring would be ortho and para to the bromine atom (C5 and C7), with the C5 position potentially being more sterically hindered. The already substituted and deactivated C3 position is unlikely to react further. The reactivity of the N-H proton allows for N-alkylation or N-acylation under basic conditions.

The following table provides a qualitative summary of the expected substituent effects on the reactivity of different positions of the this compound ring towards electrophiles.

| Position | Expected Reactivity towards Electrophiles | Rationale |

| C2 | Reduced reactivity | Adjacent to the electron-withdrawing carboxylate group. |

| C3 | Highly deactivated | Site of the electron-withdrawing methyl carboxylate group. |

| C5 | Moderately deactivated | Ortho to the bromo group and influenced by the deactivating effect of the C3-ester. |

| C6 | Moderately deactivated | Meta to the bromo group and influenced by the deactivating effect of the C3-ester. |

| C7 | Moderately deactivated | Para to the bromo group, but sterically less hindered than C5. |

| N1 | Reactive under basic conditions | The N-H proton is acidic and can be removed to form a nucleophilic anion. |

Future Directions and Emerging Research Avenues for Methyl 4 Bromo 1h Indole 3 Carboxylate

Development of Novel Therapeutic Agents

The indole (B1671886) nucleus is a cornerstone in the development of therapeutic agents, with derivatives showing efficacy as anticancer, anti-inflammatory, and antihypertensive agents. mdpi.comnih.gov The presence of a bromine atom on the indole ring, as seen in many marine natural products, often enhances biological activity, making Methyl 4-bromo-1H-indole-3-carboxylate a particularly valuable precursor for drug discovery. nih.gov

Future research will likely focus on using this compound as a starting material to synthesize novel derivatives targeting a range of diseases. Its structure allows for modification at the nitrogen of the indole ring, the ester group, and through cross-coupling reactions at the bromine-substituted position. This versatility enables the generation of large libraries of compounds for screening. For instance, derivatives could be designed as antagonists for the angiotensin II receptor for hypertension, following the path of other indole-3-carboxylic acid derivatives that have shown potent in vivo activity. nih.gov

In oncology, the indole scaffold is known to interact with various targets, including tubulin, protein kinases, and histone deacetylases (HDACs). mdpi.com Research efforts may be directed towards synthesizing derivatives of this compound that can overcome drug resistance in cancer cells, a significant challenge in current therapies. mdpi.comresearchgate.net The development of potent and selective inhibitors for specific bacterial enzymes, such as cystathionine (B15957) γ-lyase (CSE), using brominated indoles as a core structure, represents another promising avenue for creating new antibacterial agents. nih.gov

| Potential Therapeutic Area | Target/Mechanism of Action | Rationale based on Indole Derivatives |

| Oncology | Tubulin Polymerization, Protein Kinase Inhibition, HDAC Inhibition | Indole derivatives are established anticancer agents acting on multiple targets. mdpi.comresearchgate.net |

| Hypertension | Angiotensin II Receptor (AT1) Antagonism | Indole-3-carboxylic acids have shown high affinity for the AT1 receptor and significant blood pressure-lowering effects in vivo. nih.gov |

| Infectious Diseases | Bacterial Enzyme Inhibition (e.g., Cystathionine γ-lyase) | Brominated indoles are key building blocks for inhibitors that can enhance antibiotic sensitivity in pathogenic bacteria. nih.gov |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) Inhibition | The indole structure is a core component of established anti-inflammatory drugs like Indomethacin. mdpi.commdpi.com |

Applications in Materials Science

While historically focused on pharmaceuticals, the unique chemical and electronic properties of the indole ring are attracting increasing interest in materials science. rsc.org Indole-containing polymers are being explored for applications in organic electronics and as high-performance bioplastics. Future research could position this compound as a key monomer in the synthesis of novel functional polymers.

The aromatic indole unit can impart significant thermal stability and high glass-transition temperatures (Tg) to polyesters, making them competitive with some petroleum-based plastics. rsc.orgacs.org The bromine atom in this compound could be exploited to introduce flame-retardant properties into these materials. Furthermore, the synthesis of indole-based polymers with well-defined structures has been shown to yield materials with strong solid-state fluorescence and good electroactivity, suggesting potential applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org The N-H and C-Br bonds provide orthogonal sites for polymerization, allowing for the creation of cross-linked or complex polymer architectures with tailored properties. rsc.orgresearchgate.net The use of indole derivatives as stabilizers for polymers like polyvinyl chloride (PVC) further underscores their utility in this field. google.com

Integration with Advanced Drug Delivery Systems

A major challenge for many potent therapeutic agents, including indole derivatives, is poor bioavailability due to low aqueous solubility. nih.gov Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution to this problem. nih.govglobalauthorid.com The integration of novel therapeutic agents derived from this compound into such systems is a critical future research direction.

Nanoparticles, including polymeric nanoparticles, liposomes, and micelles, can encapsulate hydrophobic drugs, protecting them from degradation, increasing their stability, and enabling targeted delivery to specific tissues or cells. nih.govnih.gov This approach can significantly enhance therapeutic efficacy while reducing systemic toxicity. nih.govnih.gov For example, research on poly(lactic-co-glycolic acid) (PLGA) encapsulated indole nanoparticles has demonstrated sustained drug release and potent cytotoxicity against lung cancer cells. researchgate.net Future work could involve synthesizing anticancer compounds from this compound and formulating them into nanoparticles to improve their clinical potential. These nanoformulations can be further functionalized with targeting ligands to actively direct the drug to cancer cells, further improving the therapeutic index. nih.gov

Chemoinformatics and Big Data Approaches in Indole Research

Modern drug discovery and materials science are increasingly driven by computational approaches. Chemoinformatics and big data analysis are poised to accelerate research involving this compound and its derivatives. These tools can analyze vast chemical databases to identify promising scaffolds and predict the properties of novel compounds before they are synthesized, saving significant time and resources. nih.govnih.gov

Predictive computational models are used to evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify candidates with good drug-like characteristics early in the discovery process. nih.gov Virtual screening and molecular docking studies can be employed to screen libraries of virtual derivatives of this compound against specific biological targets, such as protein kinases or receptors. mdpi.comnih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity and activity. nih.gov Furthermore, cheminformatics can guide the exploration of "bioactive chemical space," directing synthesis efforts toward novel structures inspired by natural products that are most likely to yield biological activity. nih.gov

| Computational Technique | Application in Indole Research | Relevance to this compound |

| Chemoinformatics | Analysis of large natural product databases to guide bioassay selection. nih.gov | Directing the synthesis and testing of derivatives inspired by marine natural products. |

| Virtual Screening | Identifying potential anticancer agents from virtual libraries of indole derivatives. mdpi.comnih.gov | Rapidly screening virtual libraries of derivatives for potential biological activity. |

| Molecular Docking | Understanding the binding interactions between indole derivatives and biological targets (e.g., tubulin, enzymes). nih.govmdpi.com | Designing molecules with high specificity and affinity for desired therapeutic targets. |

| ADMET Prediction | Calculating drug-likeness and oral bioavailability for newly designed compounds. nih.gov | Prioritizing the synthesis of derivatives with favorable pharmacokinetic profiles. |

| Molecular Dynamics | Simulating the stability of the ligand-protein complex over time. mdpi.comnih.gov | Validating docking results and confirming stable binding of designed inhibitors. |

Exploration of Natural Product Inspired Syntheses

Natural products remain a rich source of inspiration for the development of new drugs and chemical probes. researchgate.net The indole skeleton is a common feature in a vast number of alkaloids with potent biological activities. nih.gov Future research will undoubtedly leverage this compound as a scaffold to create novel compounds inspired by these natural structures.

Bio-inspired synthetic strategies aim to mimic nature's efficiency in constructing complex molecules. researchgate.net This can involve using biocatalysts, such as enzymes, to perform challenging chemical transformations with high stereo- and regioselectivity. nih.govresearchgate.net For example, methyltransferases have been used for the C3-methylation of indoles to form the pyrroloindole core found in natural products like physostigmine. nih.govresearchgate.net The functional groups on this compound make it an ideal substrate for such enzymatic or chemo-enzymatic modifications.

Moreover, this compound can serve as a key intermediate in the total synthesis of complex, brominated marine alkaloids or their simplified analogues. nih.gov By modifying the core structure of natural products, chemists can develop new compounds with improved potency, selectivity, or pharmacokinetic properties. The synthesis of natural product-like molecules from readily available starting materials like this compound is a powerful strategy for expanding the known bioactive chemical space. nih.govmdpi.com

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl 4-bromo-1H-indole-3-carboxylate?

Answer:

- Single-crystal X-ray diffraction (SCXRD) is critical for resolving the compound’s molecular geometry. For example, studies on analogous brominated indoles (e.g., 6-bromo-1H-indole-3-carboxylic acid) used SCXRD to determine dihedral angles (e.g., 22.5° between aromatic rings) and hydrogen-bonding networks .

- SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis. Key parameters include R factors (<0.05 for high-quality data) and data-to-parameter ratios (>15:1 for reliability) .

- NMR and IR spectroscopy validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and bromine substitution patterns (e.g., ¹H NMR coupling constants for aromatic protons).

Q. What are the synthetic routes to this compound, and how are impurities minimized?

Answer:

- Bromination of indole precursors using N-bromosuccinimide (NBS) in DMF or acetic acid is common. Positional selectivity (e.g., C4 vs. C5/C6 bromination) depends on directing groups (e.g., ester at C3) .

- Esterification of 4-bromoindole-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) requires anhydrous conditions to avoid hydrolysis.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes byproducts like debrominated indoles or unreacted starting materials.

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s intermolecular interactions and crystal packing?

Answer:

-

Steric and electronic effects : Bromine’s electronegativity and van der Waals radius (1.85 Å) alter π-π stacking distances. In this compound analogs, bromine induces torsional strain, resulting in dihedral angles >20° between aromatic rings .

-

Hydrogen-bonding networks : Bromine indirectly affects packing via C–H⋯O and N–H⋯O interactions. For example, in 6-bromo-1H-indole-3-carboxylic acid, O–H⋯O dimers and N–H⋯O chains create layered structures .

-

Data example :

Parameter Value (Analogous Compound) Source Space group Orthorhombic, Pbcm R factor 0.037 Dihedral angle 22.5°

Q. What mechanistic insights govern the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Bromine as a leaving group : The C4-bromine in this compound participates in palladium-catalyzed couplings. Optimal conditions include Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80°C .

- Steric hindrance : The ester group at C3 may slow transmetallation steps, requiring bulky ligands (e.g., XPhos) to enhance yields.

- Side reactions : Competing debromination or ester hydrolysis can occur under basic conditions. Monitoring via TLC or LC-MS is advised.

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic substitution sites. For brominated indoles, the C4 position typically shows higher electron density than C5/C6 .

- Molecular dynamics simulations : Model crystal packing and solvent interactions. Parameters like solvation free energy (ΔG_solv) guide solvent selection for recrystallization.

- Example : DFT studies on 5-bromoindole derivatives correlate Hammett σ values with reaction rates in nucleophilic substitutions.

Data Contradictions and Resolution

Q. Discrepancies in reported crystal structures: How to address inconsistencies in hydrogen-bonding motifs?

Answer:

- Cause : Variations in crystallization solvents (e.g., ethanol vs. DMSO) or temperature (e.g., 113 K vs. 298 K) alter hydrogen-bond lengths and angles .

- Resolution : Standardize conditions (e.g., slow evaporation in ethanol at 25°C) and validate via Cambridge Structural Database (CSD) comparisons.

- Example : Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate showed N–H⋯O bonds of 2.02 Å in ethanol but 2.15 Å in DMSO .

Q. How to resolve conflicting reactivity data in cross-coupling reactions?

Answer:

- Variable catalyst loadings : Excess Pd(0) (e.g., 5 mol%) may mitigate deactivation by indole nitrogen coordination.

- Base effects : K₂CO₃ vs. Cs₂CO₃ impacts reaction rates due to differences in solubility and pH.

- Documentation : Report detailed reaction parameters (e.g., degassing time, ligand ratios) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products